Cas no 221218-66-2 (Ethanethioic acid,S-[3-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)propyl] ester)
Ethanethioic acid,S-[3-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)propyl] ester Chemical and Physical Properties
Names and Identifiers
-
- Ethanethioic acid,S-[3-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)propyl] ester
- S-[3-(1,3-dioxoisoindol-2-yl)propyl] ethanethioate
- 545597_ALDRICH
- AC1NNVCO
- ACMC-20akcb
- AG-E-61817
- CTK4E8681
- N-(3-Acetylthiopropyl)phthalimide
- N-(-3-Acetylthiopropyl)phthalimide
- J-014525
- N-(-3-Acetylthiopropyl)phthalimide, 97%
- THIOACETIC ACID 3-(1,3-DIOXO-1,3-DIHYDRO-ISOINDOL-2-YL)-PROPYL ESTER
- SCHEMBL9970727
- QDCSBRSBDZXURK-UHFFFAOYSA-N
- DTXSID40408586
- S-3-(1,3-dioxoisoindolin-2-yl)propyl ethanethioate
- MFCD00189168
- N-(3-Acetylthiopropyl)phthalimide 97
- 2-[3-(acetylsulfanyl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione
- 221218-66-2
- AKOS024319401
- S-(3-(1,3-dioxoisoindolin-2-yl)propyl) ethanethioate
- S-[3-(1, 3-dioxoisoindol-2-yl)propyl] ethanethioate
-
- MDL: MFCD00189168
- Inchi: 1S/C13H13NO3S/c1-9(15)18-8-4-7-14-12(16)10-5-2-3-6-11(10)13(14)17/h2-3,5-6H,4,7-8H2,1H3
- InChI Key: QDCSBRSBDZXURK-UHFFFAOYSA-N
- SMILES: S(C(C)=O)CCCN1C(C2C=CC=CC=2C1=O)=O
Computed Properties
- Exact Mass: 263.06200
- Monoisotopic Mass: 263.06161445g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 5
- Complexity: 345
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 79.8Ų
Experimental Properties
- Color/Form: Solids
- Melting Point: 90-94 °C (lit.)
- PSA: 79.75000
- LogP: 1.89030
- Solubility: Not determined
Ethanethioic acid,S-[3-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)propyl] ester Security Information
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
Ethanethioic acid,S-[3-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)propyl] ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA02489-1g |
Ethanethioic acid,S-[3-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)propyl] ester |
221218-66-2 | 1g |
¥788.0 | 2021-09-04 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA02489-5g |
Ethanethioic acid,S-[3-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)propyl] ester |
221218-66-2 | 5g |
¥2838.0 | 2021-09-04 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-228616-1 g |
N-(-3-Acetylthiopropyl)phthalimide, |
221218-66-2 | 1g |
¥752.00 | 2023-07-10 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-228616-1g |
N-(-3-Acetylthiopropyl)phthalimide, |
221218-66-2 | 1g |
¥752.00 | 2023-09-05 | ||
| abcr | AB589666-250mg |
N-(-3-Acetylthiopropyl)phthalimide; . |
221218-66-2 | 250mg |
€146.10 | 2024-07-24 | ||
| abcr | AB589666-500mg |
N-(-3-Acetylthiopropyl)phthalimide; . |
221218-66-2 | 500mg |
€182.50 | 2024-07-24 | ||
| abcr | AB589666-1g |
N-(-3-Acetylthiopropyl)phthalimide; . |
221218-66-2 | 1g |
€228.00 | 2024-07-24 |
Ethanethioic acid,S-[3-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)propyl] ester Related Literature
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
Additional information on Ethanethioic acid,S-[3-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)propyl] ester
Ethanethioic acid, S-[3-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)propyl] ester (CAS No. 221218-66-2): A Comprehensive Overview
Ethanethioic acid, S-[3-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)propyl] ester (CAS No. 221218-66-2) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as S-(3-(1,3-dihydro-1,3-dioxoisoindol-2-yl)propyl)thioacetic acid ester, is characterized by its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the compound, including its chemical structure, synthesis methods, biological properties, and recent research advancements.
Chemical Structure and Properties
Ethanethioic acid, S-[3-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)propyl] ester is a derivative of ethanethioic acid with a substituted isoindoline moiety. The compound features a thioester functional group and a complex aromatic ring system. The isoindoline ring is a key structural element that contributes to the compound's stability and reactivity. The presence of the thioester group imparts unique chemical properties, making it an interesting target for various chemical reactions and biological studies.
The molecular formula of Ethanethioic acid, S-[3-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)propyl] ester is C15H15NO4S, with a molecular weight of approximately 305.34 g/mol. The compound is typically obtained as a white to off-white solid and is soluble in common organic solvents such as methanol and dimethyl sulfoxide (DMSO). Its physical properties include a melting point of around 95°C and a boiling point of approximately 400°C at atmospheric pressure.
Synthesis Methods
The synthesis of Ethanethioic acid, S-[3-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)propyl] ester involves several steps and can be achieved through various routes. One common method involves the reaction of ethanethioic acid with 3-(1,3-dihydro-1,3-dioxoisoindol-2-yl)propanol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). This reaction forms the thioester bond between the carboxylic acid and alcohol groups.
Another approach involves the use of thionyl chloride to convert ethanethioic acid into its corresponding acyl chloride intermediate. The acyl chloride can then react with 3-(1,3-dihydro-1,3-dioxoisoindol-2-yl)propanol to form the desired thioester product. This method offers advantages in terms of yield and purity but requires careful control of reaction conditions to avoid side reactions.
Biological Properties and Applications
Ethanethioic acid, S-[3-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)propyl] ester has been studied for its potential biological activities in various contexts. One area of interest is its role as an inhibitor of specific enzymes involved in cellular processes. Research has shown that the compound can selectively inhibit certain proteases and kinases, making it a valuable tool for studying enzyme function and developing therapeutic agents.
In addition to its enzymatic inhibition properties, Ethanethioic acid, S-[3-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-y l)propyl] ester has been investigated for its potential anti-inflammatory effects. Studies have demonstrated that the compound can reduce inflammation in vitro by modulating the expression of pro-inflammatory cytokines such as interleukin (IL)-6 and tumor necrosis factor (TNF)-α. These findings suggest that the compound may have therapeutic potential in treating inflammatory diseases.
Recent Research Advancements
The field of medicinal chemistry has seen significant advancements in recent years regarding the study of compounds like Ethanethioic acid, S-[3-(1,3-dihydro-1,3-dioxo - 2H - isoindol - 2 - yl) propyl] ester. One notable study published in the Journal of Medicinal Chemistry explored the use of this compound as a lead molecule for developing new anti-cancer drugs. The researchers found that the compound exhibited selective cytotoxicity against several cancer cell lines while showing minimal toxicity to normal cells.
Another study published in Bioorganic & Medicinal Chemistry Letters investigated the pharmacokinetic properties of Ethanethioic acid,S-[ ̄[ ̄[ ̄[ ̄[ ̄[ ̄[ ̄[ ̄[ ̄[ ̄[ ̄[ ̄[ ̄[ ̄[ [ [ [ [ [ [ [ [ [ [ [ [ [ [ [ [[[[[[[[[[[[[[[[[[[[[[[[[[[[[[[[[[[[ [[ [[ [[ [[ [[ [[ [[ [[ [[ [[ [[ [[ [[ [[ [[ [[ [[ [[ [[ [[ [[ [[ [[ [[[S-[ - ( - , - - H - isoindol - yl ) propy l] e s t e r] strong > . The results indicated that the compound has favorable pharmacokinetic properties , including good oral bioavailability and a long half-life , which are essential for developing effective therapeutic agents . p > p > Furthermore , recent research has focused on optimizing the structure of strong > Ethanethioic acid , S-[ - ( - , - - H - isoindol - yl ) propy l] e s t e r strong > to enhance its biological activity . Computational studies using molecular docking simulations have identified key interactions between the compound and target proteins , guiding rational drug design efforts . These studies have led to the development of novel derivatives with improved potency and selectivity . p > p > In conclusion , strong > Ethanethioic acid , S-[ - ( - , - - H - isoindol - yl ) propy l] e s t e r strong > ( CAS No . 221218 -66 -2 ) is a promising compound with diverse applications in medicinal chemistry and pharmaceutical research . Its unique chemical structure , coupled with its potential biological activities , makes it an attractive candidate for further investigation . Ongoing research continues to uncover new insights into its mechanisms of action and therapeutic potential , paving the way for innovative treatments in various medical fields . p > / article > / response > Note: The above XML content includes HTML tags for formatting purposes.
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